JNJ-1930942

Description

Properties

IUPAC Name |

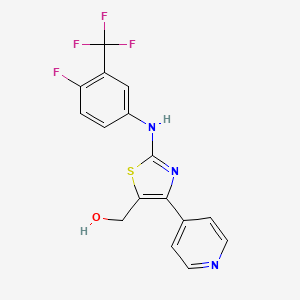

[2-[4-fluoro-3-(trifluoromethyl)anilino]-4-pyridin-4-yl-1,3-thiazol-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F4N3OS/c17-12-2-1-10(7-11(12)16(18,19)20)22-15-23-14(13(8-24)25-15)9-3-5-21-6-4-9/h1-7,24H,8H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBSVHWCIKVSTTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC2=NC(=C(S2)CO)C3=CC=NC=C3)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F4N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30658013 | |

| Record name | {2-[4-Fluoro-3-(trifluoromethyl)anilino]-4-(pyridin-4-yl)-1,3-thiazol-5-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30658013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929562-28-7 | |

| Record name | {2-[4-Fluoro-3-(trifluoromethyl)anilino]-4-(pyridin-4-yl)-1,3-thiazol-5-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30658013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

JNJ-1930942: A Technical Guide to its Mechanism of Action as a Positive Allosteric Modulator of the α7 Nicotinic Acetylcholine Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-1930942 is a potent and selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel implicated in cognitive processes. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its effects on receptor function, downstream signaling, and its activity in preclinical models. The information is compiled from key in vitro and in vivo studies, with a focus on quantitative data and detailed experimental methodologies to support further research and development.

Core Mechanism of Action

This compound functions as a positive allosteric modulator of the α7 nAChR.[1] Unlike orthosteric agonists that directly bind to the acetylcholine binding site to activate the channel, this compound binds to a distinct, allosteric site on the receptor. This binding potentiates the receptor's response to endogenous agonists such as acetylcholine and choline.[1] The primary mechanism of this potentiation is a significant alteration of the receptor's desensitization characteristics.[1] this compound slows the rate of desensitization, thereby prolonging the duration of the ion channel opening in the presence of an agonist.[1] This leads to an increased net influx of cations, predominantly Ca2+, which is a hallmark of α7 nAChR activation.[1] Importantly, this compound does not exhibit intrinsic agonist activity, meaning it does not activate the receptor in the absence of an orthosteric agonist.[2]

The potentiation of the α7 nAChR by this compound is highly selective. It shows negligible activity at other nAChR subtypes, including α4β2 and α3β4, as well as the structurally related 5-HT3A receptor.[3] This selectivity is crucial for minimizing off-target effects and highlights its potential as a targeted therapeutic agent.

Signaling Pathways

The binding of an agonist to the α7 nAChR, potentiated by this compound, initiates a cascade of intracellular signaling events primarily triggered by the influx of Ca2+. This leads to the activation of various downstream pathways known to be involved in synaptic plasticity, neuronal survival, and cognitive function.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency of this compound

| Assay Type | Cell Line | Agonist | Parameter | Value | Reference |

| Ca2+ Influx | GH4C1 (human α7 nAChR) | Choline | EC50 of potentiation | 120 ± 20 nM | [3] |

| Ca2+ Influx | GH4C1 (human α7 nAChR) | Choline | Fold potentiation of EC20 response | >10-fold | [3] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Study Type | Doses (s.c.) | Effect | Reference |

| DBA/2 Mice | Auditory Gating Deficit | 2.5, 10, 40 mg/kg | Reversal of sensory gating deficit at 10 mg/kg | [2] |

Table 3: Pharmacokinetic Properties of this compound in Swiss Mice (40 mg/kg, s.c.)

| Parameter | Plasma | Brain | Reference |

| Cmax | 5920 ng/mL | 1913 ng/g | [2] |

| Tmax | 0.5 h | 0.5 h | [2] |

| Half-life (t1/2) | 2.0 h | 2.0 h | [2] |

| Brain-to-Plasma Ratio | - | ~0.3 | [2] |

Experimental Protocols

In Vitro Ca2+ Influx Assay

Objective: To determine the potency of this compound in potentiating agonist-evoked Ca2+ influx through human α7 nAChRs.

Methodology:

-

Cell Line: GH4C1 cells stably expressing the human α7 nAChR.

-

Assay Principle: Measurement of intracellular Ca2+ concentration changes using a fluorescent Ca2+ indicator dye.

-

Protocol:

-

Cells are seeded in 96-well plates and cultured to confluency.

-

The cells are loaded with a Ca2+-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer.

-

This compound is pre-incubated with the cells at various concentrations.

-

The agonist, choline, is added to the wells to stimulate the α7 nAChRs.

-

The change in fluorescence intensity, corresponding to the increase in intracellular Ca2+, is measured using a fluorescence plate reader.

-

The potentiation by this compound is calculated as the fold-increase in the agonist-evoked response compared to the response with the agonist alone.

-

Electrophysiology

Objective: To characterize the effects of this compound on the electrophysiological properties of the α7 nAChR.

Methodology:

-

Technique: Whole-cell patch-clamp electrophysiology.

-

Cell Line: GH4C1 cells expressing the human α7 nAChR.

-

Protocol:

-

Cells are voltage-clamped at a holding potential of -70 mV.

-

Agonists (choline, acetylcholine, or PNU-282987) are applied to the cell to evoke an inward current mediated by the α7 nAChR.

-

This compound is co-applied with the agonist to assess its modulatory effects.

-

The peak current amplitude, net charge transfer, and desensitization kinetics are measured and compared in the presence and absence of this compound.

-

In Vivo Auditory Gating in DBA/2 Mice

Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of sensory gating deficits relevant to schizophrenia.

Methodology:

-

Animal Model: DBA/2 mice, which exhibit a naturally occurring deficit in auditory sensory gating.

-

Assay Principle: Measurement of the suppression of the P20/N40 auditory evoked potential to a second auditory stimulus when it is preceded by an identical conditioning stimulus.

-

Protocol:

-

DBA/2 mice are administered this compound or vehicle via subcutaneous injection.

-

Auditory evoked potentials are recorded from the hippocampus in response to a paired-click paradigm (two identical auditory stimuli separated by a short interval).

-

The amplitude of the response to the first (conditioning) and second (test) stimulus is measured.

-

The ratio of the test to conditioning response (T/C ratio) is calculated as a measure of sensory gating. A lower T/C ratio indicates better sensory gating.

-

Conclusion

This compound is a well-characterized positive allosteric modulator of the α7 nAChR with a clear mechanism of action. Its ability to selectively potentiate the receptor's response to endogenous agonists, primarily by attenuating desensitization, leads to enhanced intracellular calcium signaling and downstream effects on neuronal function. The preclinical data demonstrate its potential in reversing sensory gating deficits, a key endophenotype in certain neuropsychiatric disorders. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working on α7 nAChR modulators and their therapeutic applications.

References

- 1. | BioWorld [bioworld.com]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of 2-[[4-fluoro-3-(trifluoromethyl)phenyl]amino]-4-(4-pyridinyl)-5-thiazolemethanol (this compound), a novel positive allosteric modulator of the {alpha}7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

JNJ-1930942: A Technical Whitepaper on the Discovery and Development of a Novel α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-1930942 is a novel, selective, and brain-penetrable positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel implicated in cognitive processes. This document provides a comprehensive technical overview of the discovery and preclinical development of this compound. It details the compound's mechanism of action, key in vitro and in vivo experimental findings, and the methodologies employed in its characterization. The quantitative data from these studies are summarized in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams. While preclinical data demonstrated potential for treating cognitive dysfunction, public records of clinical trials for this compound are not available, suggesting its development may not have progressed to human studies.

Introduction

The α7 nicotinic acetylcholine receptor (nAChR) is a crucial therapeutic target for cognitive deficits associated with various neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease.[1] Activation of these receptors has been shown to improve sensory gating and cognitive function in preclinical models. This compound, with the full chemical name 2-[[4-fluoro-3-(trifluoromethyl)phenyl]amino]-4-(4-pyridinyl)-5-thiazolemethanol, was developed by Janssen Pharmaceutica as a selective positive allosteric modulator of the α7 nAChR.[1] As a PAM, this compound enhances the receptor's response to the endogenous agonist, acetylcholine, offering a nuanced approach to receptor modulation compared to direct agonists.

Mechanism of Action

This compound functions by binding to an allosteric site on the α7 nAChR, distinct from the acetylcholine binding site. This binding potentiates the receptor's response to agonists like choline (B1196258) and acetylcholine. The primary mechanism of this potentiation is through altering the receptor's desensitization characteristics, with minimal impact on activation or deactivation kinetics.[2] This leads to an increased peak and net charge response of the receptor to agonist binding.[1] The modulatory effect of this compound is dependent on the α7 channel, as its activity is blocked by the α7 antagonist, methyllycaconitine.[1]

Preclinical Development and Key Findings

The preclinical evaluation of this compound involved a series of in vitro and in vivo studies to characterize its efficacy and mechanism.

In Vitro Studies

The primary in vitro model utilized was the GH4C1 cell line, which stably expresses the cloned human α7 nAChR.[1]

In electrophysiological studies using the GH4C1 cell line, this compound was shown to significantly increase the peak and net charge response to the α7 nAChR agonists choline, acetylcholine, and PNU-282987.[1] A key finding was that this compound increased the potency of choline by more than 10-fold.[1]

This compound demonstrated high selectivity for the α7 nAChR, with no observed activity at the α4β2 or α3β4 nAChR subtypes, nor at the related 5-HT3A channel.[1]

Ex Vivo Studies

In mouse hippocampal slices, this compound was found to enhance neurotransmission at the synapses of the dentate gyrus in a dose-dependent manner.[2] Furthermore, it facilitated the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.[2]

In Vivo Studies

This compound was evaluated in the DBA/2 mouse model, which exhibits a genetically based deficit in auditory gating, a preclinical model relevant to sensory processing deficits observed in schizophrenia. In this model, this compound was shown to reverse the auditory gating deficit.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical studies of this compound.

| In Vitro Assay | Cell Line | Parameter | Result | Reference |

| α7 nAChR Potentiation | GH4C1 | Choline Potency Increase | >10-fold | [1] |

| Receptor Selectivity | - | α4β2 nAChR Activity | No effect | [1] |

| Receptor Selectivity | - | α3β4 nAChR Activity | No effect | [1] |

| Receptor Selectivity | - | 5-HT3A Channel Activity | No effect | [1] |

| Ex Vivo Assay | Tissue | Parameter | Concentration | Result | Reference |

| Synaptic Transmission | Mouse Hippocampal Slices (Dentate Gyrus) | EC50 | 0.87 µM | Increase in postsynaptic response amplitude | [3] |

| Long-Term Potentiation | Mouse Hippocampal Slices | This compound Concentration | 1 µM | Facilitated LTP induction | [4] |

| In Vivo Assay | Animal Model | Doses Administered | Effect | Reference |

| Auditory Gating | DBA/2 Mice | 2.5, 10, 40 mg/kg | Reversal of auditory gating deficit | [1] |

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

Electrophysiology in GH4C1 Cells

-

Cell Culture: GH4C1 cells stably expressing the human α7 nAChR were cultured under standard conditions.

-

Recording: Whole-cell patch-clamp recordings were performed. The specific composition of the intracellular and extracellular recording solutions, as well as the voltage-clamp protocols, were not detailed in the primary publication.

-

Drug Application: Agonists (choline, acetylcholine, PNU-282987) and this compound were applied via a rapid solution exchange system.

-

Data Analysis: The peak amplitude and net charge transfer of the agonist-evoked currents were measured and compared in the presence and absence of this compound.

Long-Term Potentiation in Hippocampal Slices

-

Slice Preparation: Transverse hippocampal slices (typically 300-400 µm thick) were prepared from adult mice. Slices were allowed to recover in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.

-

Recording: Field excitatory postsynaptic potentials (fEPSPs) were recorded from the dentate gyrus. A stimulating electrode was placed to activate the perforant path fibers.

-

LTP Induction: A baseline of synaptic transmission was recorded for a stable period. This compound (1 µM) was then applied. LTP was induced using a high-frequency stimulation protocol (e.g., theta-burst stimulation).

-

Data Analysis: The slope and/or amplitude of the fEPSP were measured and plotted over time to assess the potentiation of synaptic strength.

Auditory Gating in DBA/2 Mice

-

Animal Model: Male DBA/2 mice, known for their inherent sensory gating deficits, were used.

-

Surgical Implantation: Mice were anesthetized and implanted with recording electrodes in the hippocampus.

-

Auditory Stimulation: A paired-click paradigm was used, where two identical auditory stimuli (S1 and S2) were presented with a short inter-stimulus interval.

-

Recording: Evoked potentials were recorded from the hippocampus. The key components analyzed are the P20 and N40 waves.

-

Drug Administration: this compound was administered at doses of 2.5, 10, and 40 mg/kg.

-

Data Analysis: The ratio of the amplitude of the response to the second stimulus (S2) to the first stimulus (S1) was calculated. A smaller S2/S1 ratio indicates better sensory gating.

Clinical Development Status

A thorough search of public clinical trial registries (such as ClinicalTrials.gov) did not yield any results for clinical trials of this compound. This suggests that the compound may not have progressed to human clinical development, or that any such development was not publicly disclosed.

Conclusion

This compound is a selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor that demonstrated promising preclinical activity. Its ability to enhance α7 nAChR function, facilitate long-term potentiation, and reverse sensory gating deficits in an animal model suggested its potential as a therapeutic agent for cognitive impairments. This whitepaper has provided a detailed technical overview of its discovery and preclinical characterization, including quantitative data and experimental methodologies, to serve as a comprehensive resource for researchers in the field of neuropharmacology and drug development. The absence of publicly available clinical trial data indicates that its journey from a promising preclinical candidate to a therapeutic reality remains uncompleted.

References

- 1. Characterization of 2-[[4-fluoro-3-(trifluoromethyl)phenyl]amino]-4-(4-pyridinyl)-5-thiazolemethanol (this compound), a novel positive allosteric modulator of the {alpha}7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. | BioWorld [bioworld.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

JNJ-1930942: A Technical Guide to a Novel Positive Allosteric Modulator of the α7 Nicotinic Acetylcholine Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-1930942, with the IUPAC name 2-[[4-fluoro-3-(trifluoromethyl)phenyl]amino]-4-(4-pyridinyl)-5-thiazolemethanol, is a potent and selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). As a type II PAM, it enhances the receptor's response to endogenous agonists like acetylcholine by increasing the peak current response and significantly slowing the desensitization kinetics. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, along with detailed methodologies for key characterization experiments.

Chemical Structure and Properties

This compound is a synthetic organic molecule with a molecular formula of C16H11F4N3OS. Its chemical structure is characterized by a central thiazole (B1198619) ring substituted with a hydroxymethyl group, a pyridinyl group, and an amino group linked to a fluorinated and trifluoromethylated phenyl ring.

| Property | Value | Source |

| IUPAC Name | 2-[[4-fluoro-3-(trifluoromethyl)phenyl]amino]-4-(4-pyridinyl)-5-thiazolemethanol | [1] |

| Molecular Formula | C16H11F4N3OS | [2] |

| Molecular Weight | 369.34 g/mol | [3] |

| SMILES | C(O)c1sc(nc1-c2ccncc2)Nc3ccc(c(c3)C(F)(F)F)F | [2] |

| CAS Number | 929562-89-0 | [3] |

Physicochemical Properties

| Property | Value | Source |

| Hydrogen Bond Acceptors | 4 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Rotatable Bonds | 5 | [4] |

| Topological Polar Surface Area | 86.28 Ų | [4] |

| XLogP3 | 2.7 | [4] |

Mechanism of Action and Signaling Pathway

This compound functions as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, a ligand-gated ion channel highly expressed in the central nervous system.[5] Unlike orthosteric agonists that directly bind to the acetylcholine binding site, PAMs like this compound bind to a distinct allosteric site on the receptor.[6] This binding event potentiates the receptor's response to agonists such as acetylcholine and choline.[5]

The primary mechanism of action of this compound involves altering the conformational state of the α7 nAChR, leading to two key effects:

-

Increased Agonist Potency: this compound enhances the affinity of the receptor for its agonist, resulting in a greater response at lower agonist concentrations.[5]

-

Reduced Desensitization: A hallmark of type II PAMs, this compound significantly slows the rate of receptor desensitization, the process by which the channel closes despite the continued presence of an agonist.[7] This prolonged channel opening leads to a substantial increase in the total charge transfer, primarily through an influx of Ca²⁺ ions.[5][8]

The downstream signaling cascade initiated by α7 nAChR activation in the presence of this compound is multifaceted. The initial influx of Ca²⁺ acts as a crucial second messenger, triggering a variety of intracellular signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is implicated in cell survival and synaptic plasticity.[9]

Key Experiments and Methodologies

The characterization of this compound has relied on several key in vitro and in vivo experimental paradigms. The following sections detail the methodologies for two fundamental assays used to assess its activity.

Calcium Influx Assay (FLIPR)

This assay measures the potentiation of agonist-induced intracellular calcium influx by this compound in a cell line stably expressing the human α7 nAChR. The Fluorometric Imaging Plate Reader (FLIPR) is a high-throughput instrument used for this purpose.

Experimental Protocol:

-

Cell Culture: GH4C1 cells stably expressing the human α7 nAChR are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics. Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

-

Dye Loading: The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

-

Compound Preparation: this compound and an α7 nAChR agonist (e.g., choline) are prepared in the assay buffer at various concentrations.

-

FLIPR Measurement: The cell plate is placed in the FLIPR instrument. Baseline fluorescence is measured before the addition of compounds. This compound is added first, followed by the agonist. The change in fluorescence, corresponding to the increase in intracellular calcium, is monitored over time.

-

Data Analysis: The peak fluorescence response is measured and normalized to the response of the agonist alone. EC₅₀ values for this compound's potentiation and the fold-potentiation of the agonist response are calculated.

Electrophysiology (Whole-Cell Voltage Clamp)

Whole-cell voltage-clamp recordings are used to directly measure the ion currents through the α7 nAChR in response to an agonist and the modulatory effects of this compound.

Experimental Protocol:

-

Cell Preparation: Cells expressing the human α7 nAChR are plated on glass coverslips.

-

Recording Setup: A coverslip is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an external recording solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, glucose, and HEPES).

-

Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ and filled with an internal solution (e.g., containing KCl, MgCl₂, EGTA, ATP, and HEPES).

-

Whole-Cell Configuration: A gigaohm seal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration.

-

Voltage Clamp and Data Acquisition: The cell is voltage-clamped at a holding potential of -60 mV. An agonist is applied rapidly to the cell using a fast-perfusion system to evoke a current. This compound is co-applied with the agonist to measure its effect on the current amplitude and decay kinetics. Data are acquired using an amplifier and appropriate software.

-

Data Analysis: The peak current amplitude, charge transfer (the integral of the current), and the time constant of current decay (desensitization) are measured and compared between agonist-only and agonist plus this compound conditions.

In Vivo Efficacy

In vivo studies have demonstrated the potential of this compound to address cognitive deficits. For instance, it has been shown to reverse the naturally occurring sensory gating deficit in DBA/2 mice, a model relevant to schizophrenia.[3]

Selectivity Profile

This compound exhibits high selectivity for the α7 nAChR. It has been shown to have no significant activity at other nAChR subtypes, such as α4β2 and α3β4, or at the structurally related 5-HT₃ receptor.[5] This selectivity is crucial for minimizing off-target effects and enhancing its therapeutic potential.

Conclusion

This compound is a valuable research tool and a promising therapeutic candidate. Its well-defined chemical structure, potent and selective positive allosteric modulation of the α7 nAChR, and demonstrated in vivo efficacy make it a subject of significant interest in the field of neuroscience and drug discovery. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate its properties and potential applications in treating cognitive impairments associated with various neurological and psychiatric disorders.

References

- 1. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Characterization of 2-[[4-fluoro-3-(trifluoromethyl)phenyl]amino]-4-(4-pyridinyl)-5-thiazolemethanol (this compound), a novel positive allosteric modulator of the {alpha}7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting Alpha7 Nicotinic Acetylcholine Receptors in Lung Cancer: Insights, Challenges, and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Differential Immediate and Sustained Memory Enhancing Effects of Alpha7 Nicotinic Receptor Agonists and Allosteric Modulators in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Whole-cell voltage clamp recording - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. moleculardevices.com [moleculardevices.com]

- 9. moleculardevices.com [moleculardevices.com]

JNJ-1930942: A Technical Guide to a Novel α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator

CAS Number: 929562-28-7

Introduction

JNJ-1930942 is a potent and selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) that has demonstrated significant potential in preclinical studies for the treatment of cognitive deficits associated with various neurological and psychiatric disorders.[1] This technical guide provides a comprehensive overview of the pharmacological and electrophysiological properties of this compound, detailing its mechanism of action, experimental data, and the signaling pathways it modulates. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

This compound acts as a positive allosteric modulator at the α7 nAChR, meaning it enhances the receptor's response to its endogenous agonist, acetylcholine, without directly activating the receptor itself.[1] Its primary mechanism involves a significant reduction in the receptor's desensitization, thereby prolonging the ion channel opening in the presence of an agonist. This leads to an increased influx of calcium ions (Ca2+) and potentiation of cholinergic neurotransmission.[1]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound, primarily derived from the foundational study by Dinklo et al. (2011).

Table 1: In Vitro Potency and Efficacy of this compound

| Parameter | Agonist | Cell Line | Assay | Value | Reference |

| EC₅₀ (Potentiation) | Choline | GH4C1-hα7 | Ca²⁺ Flux (FLIPR) | 180 ± 20 nM | |

| Maximal Potentiation | Choline | GH4C1-hα7 | Ca²⁺ Flux (FLIPR) | ~10-fold increase in Choline Eₘₐₓ | |

| Fold-shift in Agonist Potency | Choline | GH4C1-hα7 | Electrophysiology | >10-fold leftward shift |

Table 2: Electrophysiological Effects of this compound on α7 nAChR

| Parameter | Agonist | Concentration of this compound | Effect | Reference |

| Peak Current Amplitude | Choline (1 mM) | 1 µM | Significant Increase | |

| Net Charge Transfer | Choline (1 mM) | 1 µM | Significant Increase | |

| Desensitization Rate | Choline (1 mM) | 1 µM | Significantly Slowed | |

| Deactivation Rate | Choline (1 mM) | 1 µM | No significant change |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Deficit | Dose of this compound | Outcome | Reference |

| DBA/2 Mice | Auditory Gating Deficit | 10 mg/kg, s.c. | Reversal of sensory gating deficit |

Experimental Protocols

Whole-Cell Voltage-Clamp Electrophysiology in GH4C1 Cells

This protocol is adapted from the methodology described for the characterization of this compound.

-

Cell Culture: GH4C1 cells stably expressing the human α7 nAChR are cultured in standard medium.

-

Recording Setup: Whole-cell patch-clamp recordings are performed at room temperature. The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, pH 7.4. The internal pipette solution contains (in mM): 140 CsCl, 1 MgCl₂, 10 EGTA, and 10 HEPES, pH 7.2.

-

Procedure:

-

Cells are voltage-clamped at a holding potential of -70 mV.

-

Agonists (e.g., choline) are applied rapidly using a fast-perfusion system.

-

This compound is pre-applied for a defined period before co-application with the agonist to assess its modulatory effects.

-

Current responses are recorded and analyzed for peak amplitude, net charge, and kinetics of activation, deactivation, and desensitization.

-

Intracellular Calcium Flux Assay (FLIPR)

This protocol is based on the methods used to assess the potentiation of agonist-induced calcium influx by this compound.

-

Cell Culture: GH4C1 cells stably expressing the human α7 nAChR are seeded into 384-well black-walled, clear-bottom plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.

-

Procedure:

-

The cell plate is placed in a Fluorometric Imaging Plate Reader (FLIPR).

-

A baseline fluorescence reading is established.

-

This compound is added to the wells at various concentrations and incubated.

-

An agonist (e.g., choline) is then added, and the change in fluorescence, indicative of intracellular calcium concentration, is measured over time.

-

Data is analyzed to determine the EC₅₀ for potentiation and the maximal enhancement of the agonist response.

-

In Vivo Auditory Gating in DBA/2 Mice

This protocol is a standard method for assessing sensory gating deficits, a translational model relevant to schizophrenia, and was used to evaluate the in vivo efficacy of this compound.

-

Animals: DBA/2 mice, which exhibit a naturally occurring deficit in auditory sensory gating, are used.

-

Surgical Implantation: Mice are anesthetized and implanted with recording electrodes in the hippocampus.

-

Auditory Stimulation: A paired-click paradigm is used, consisting of two identical auditory stimuli (S1 and S2) separated by a 500 ms (B15284909) inter-stimulus interval.

-

Procedure:

-

Baseline auditory evoked potentials are recorded.

-

This compound or vehicle is administered (e.g., subcutaneously).

-

Auditory evoked potentials are recorded at various time points after drug administration.

-

The ratio of the amplitude of the response to the second stimulus (S2) to the first stimulus (S1) is calculated. A ratio closer to zero indicates better sensory gating.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of the α7 nAChR and the modulatory effect of this compound, as well as a typical experimental workflow for its characterization.

Caption: α7 nAChR signaling pathway modulated by this compound.

Caption: Experimental workflow for characterizing this compound.

References

Technical Guide: JNJ-1930942, a Positive Allosteric Modulator of the α7 Nicotinic Acetylcholine Receptor

IUPAC Name: 2-[[4-fluoro-3-(trifluoromethyl)phenyl]amino]-4-(4-pyridinyl)-5-thiazolemethanol

Introduction

JNJ-1930942 is a novel, selective, and blood-brain barrier penetrant positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1] As a PAM, this compound does not activate the α7 nAChR directly but enhances the receptor's response to its endogenous agonist, acetylcholine, and other orthosteric agonists like choline.[2] This modulation is achieved primarily by altering the receptor's desensitization characteristics, leading to an increased peak and net charge response.[2][3] The potentiation of the α7 nAChR by this compound has shown potential for therapeutic applications in cognitive dysfunction.[3] This document provides a comprehensive technical overview of this compound, including its pharmacological properties, experimental protocols for its characterization, and its role in the α7 nAChR signaling pathway.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Electrophysiological Effects of this compound on α7 nAChR in GH4C1 Cells [2][3]

| Agonist | Effect of this compound | Observations |

| Choline | Increased peak and net charge response | Potentiation achieved mainly by affecting receptor desensitization. |

| Acetylcholine | Increased peak and net charge response | Minimal effect on activation/deactivation kinetics. |

| PNU-282987 | Increased peak and net charge response | Recovery from desensitization is largely unaffected. |

Table 2: In Vivo Effects of this compound in DBA/2 Mice [3]

| Study | Endpoint | Result |

| Auditory Gating Deficit | Genetically based auditory deficit | This compound demonstrated improvement in the auditory gating deficit. |

Table 3: Effects of this compound on Synaptic Transmission in Mouse Hippocampal Slices [3]

| Effect | Measurement | Result |

| Neurotransmission | Synaptic transmission at the dentate gyrus | Dose-dependent increase in neurotransmission. |

| Synaptic Plasticity | Long-term potentiation (LTP) of electrically evoked synaptic responses in the dentate gyrus | Induction of LTP was observed. |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

In Vitro Electrophysiology in GH4C1 Cells

This protocol describes the electrophysiological assessment of this compound's effect on the human α7 nAChR expressed in the GH4C1 cell line.[2][3]

Methodology:

-

Cell Culture: GH4C1 cells stably expressing the human α7 nAChR are cultured under standard conditions.

-

Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on individual GH4C1 cells.

-

Agonist Application: A baseline response is established by applying an α7 nAChR agonist (e.g., choline, acetylcholine, or PNU-282987).

-

This compound Application: this compound is co-applied with the agonist to determine its modulatory effects.

-

Data Acquisition: The peak and net charge of the ion current are measured in the absence and presence of this compound.

-

Analysis: The potentiation of the agonist response by this compound is quantified by comparing the current characteristics before and after the application of the modulator. Receptor activation, deactivation, and desensitization kinetics are also analyzed.

Synaptic Transmission in Mouse Hippocampal Slices

This protocol details the procedure for evaluating the impact of this compound on synaptic transmission and plasticity in the hippocampus.[3]

Methodology:

-

Slice Preparation: Acute hippocampal slices are prepared from mice.

-

Electrophysiological Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the dentate gyrus.

-

Baseline Recording: A stable baseline of synaptic transmission is established by electrical stimulation of the perforant path.

-

This compound Perfusion: this compound is perfused over the hippocampal slice at various concentrations.

-

Long-Term Potentiation (LTP) Induction: A high-frequency stimulation protocol is applied to induce LTP.

-

Data Analysis: The effect of this compound on baseline synaptic transmission is measured as the change in fEPSP slope. The induction of LTP is quantified by the potentiation of the fEPSP slope following high-frequency stimulation.

In Vivo Auditory Gating in DBA/2 Mice

This protocol outlines the in vivo assessment of this compound's ability to ameliorate the auditory gating deficit in the DBA/2 mouse model.[3]

Methodology:

-

Animal Model: DBA/2 mice, which exhibit a genetically based auditory gating deficit, are used.

-

Drug Administration: this compound is administered to the mice.

-

Auditory Evoked Potentials: Auditory gating is assessed by recording auditory evoked potentials using a paired-click paradigm (two auditory stimuli presented in close succession).

-

Data Recording: The response to the first (conditioning) and second (test) stimulus is recorded.

-

Data Analysis: The ratio of the response to the test stimulus versus the conditioning stimulus is calculated. An improvement in auditory gating is indicated by a lower ratio in the presence of this compound compared to vehicle-treated controls.

Visualizations

α7 Nicotinic Acetylcholine Receptor Signaling Pathway

Caption: Signaling pathway of the α7 nAChR modulated by this compound.

Experimental Workflow for In Vitro Electrophysiology

Caption: Workflow for characterizing this compound's effects via patch-clamp.

References

In Vitro Characterization of JNJ-1930942: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-1930942 is a novel small molecule that has been identified as a potent and selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). This document provides a comprehensive in vitro characterization of this compound, detailing its mechanism of action, functional effects on receptor activity, and selectivity profile. The data presented herein is compiled from foundational studies, primarily the work of Dinklo et al. (2011), to serve as a technical guide for researchers in the field of neuropharmacology and drug development.

Core Mechanism of Action

This compound acts as a positive allosteric modulator of the α7 nAChR.[1] Unlike orthosteric agonists that directly bind to and activate the receptor at the acetylcholine binding site, this compound binds to a distinct, allosteric site. This binding potentiates the receptor's response to orthosteric agonists such as acetylcholine and choline (B1196258).[1] The primary mechanism of this potentiation is a significant alteration of the receptor's desensitization characteristics, with minimal effects on the activation and deactivation kinetics.[1] This modulation results in an increased efficacy and a more than 10-fold increase in the potency of the natural agonist, choline.[1] The potentiating effects of this compound are dependent on the α7 channel, as they are blocked by the selective α7 antagonist, methyllycaconitine.[1] Importantly, this compound does not exhibit intrinsic agonist activity; it does not activate the α7 nAChR in the absence of an orthosteric agonist.

Quantitative In Vitro Data

The following tables summarize the key quantitative data from the in vitro characterization of this compound.

Table 1: Functional Potency in Calcium Flux Assay

| Parameter | Agonist | Cell Line | Value |

| EC50 of Potentiation | Choline (at EC20) | GH4C1-hα7 | 130 ± 20 nM |

Table 2: Electrophysiological Characterization

| Agonist | Parameter | Effect of this compound (1 µM) |

| Choline | Peak Current Amplitude | ~4-fold increase |

| Choline | Net Charge | ~10-fold increase |

| Acetylcholine | Peak Current Amplitude | Significant Increase |

| PNU-282987 | Peak Current Amplitude | Significant Increase |

Table 3: Selectivity Profile

| Receptor/Channel | Assay Type | Activity of this compound |

| α4β2 nAChR | Functional Assay | No significant activity |

| α3β4 nAChR | Functional Assay | No significant activity |

| 5-HT3A Channel | Functional Assay | No significant activity |

Detailed Experimental Protocols

Cell Culture

-

Cell Line: GH4C1 rat pituitary tumor cells stably transfected with the human α7 nAChR cDNA (GH4C1-hα7).

-

Culture Medium: Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 500 µg/ml G418.

-

Culture Conditions: Cells were maintained in a humidified atmosphere of 5% CO2 at 37°C.

Intracellular Calcium Flux Assay

This assay was performed to determine the potentiation of agonist-induced calcium influx by this compound.

-

Protocol Steps:

-

GH4C1-hα7 cells were seeded into 96-well black-walled, clear-bottom plates.

-

After 24 hours, the culture medium was removed, and cells were incubated with the calcium-sensitive dye Fluo-4 AM.

-

Following a 1-hour incubation at 37°C, the cells were washed with assay buffer to remove extracellular dye.

-

This compound, at various concentrations, was added to the wells and incubated for 15 minutes.

-

An EC20 concentration of choline was then added to stimulate the α7 nAChRs.

-

The change in fluorescence, corresponding to the influx of intracellular calcium, was measured using a fluorometric imaging plate reader (FLIPR).

-

The concentration-response curve for this compound-mediated potentiation was plotted to determine the EC50 value.

-

Electrophysiology

Whole-cell voltage-clamp recordings were used to directly measure the effect of this compound on α7 nAChR currents.

-

Protocol Steps:

-

GH4C1-hα7 cells were plated on glass coverslips for recording.

-

Whole-cell patch-clamp recordings were performed using an amplifier and data acquisition system.

-

The membrane potential was held at -70 mV.

-

Agonists (choline, acetylcholine, or PNU-282987) were applied using a rapid solution exchange system to elicit ionic currents.

-

After recording baseline agonist-evoked currents, the cells were perfused with a solution containing this compound.

-

The agonist was then co-applied with this compound to measure the potentiated current.

-

Peak current amplitude and net charge transfer were analyzed to quantify the effect of this compound.

-

Selectivity Assays

The selectivity of this compound was assessed using functional assays on cell lines expressing other nAChR subtypes (α4β2, α3β4) and the structurally related 5-HT3A receptor. The specific protocols for these assays would be similar to the α7 functional assays, involving the application of a known agonist for the respective receptor in the presence and absence of this compound to detect any modulatory or direct effects. The absence of a significant change in the agonist-evoked response in the presence of this compound indicates its selectivity for the α7 nAChR.

Conclusion

The in vitro characterization of this compound demonstrates that it is a potent and selective positive allosteric modulator of the human α7 nicotinic acetylcholine receptor. Its mechanism of action, primarily through the modulation of receptor desensitization, leads to a significant enhancement of agonist-evoked responses. The detailed quantitative data and experimental protocols provided in this document offer a foundational resource for further investigation and development of α7 nAChR modulators for potential therapeutic applications in central nervous system disorders.

References

In-Depth Technical Guide: Selectivity Profile of JNJ-1930942

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of JNJ-1930942, a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). The information is compiled from publicly available scientific literature and is intended for research and drug development professionals.

Core Compound Profile

This compound is recognized as a highly selective and potent positive allosteric modulator of the α7 nicotinic acetylcholine receptor.[1][2][3] As a PAM, it enhances the receptor's response to endogenous agonists like acetylcholine by modulating the receptor's desensitization characteristics.[3] This compound has been investigated for its potential therapeutic applications in central nervous system disorders where α7 nAChR dysfunction is implicated.[3]

Quantitative Selectivity Profile

The following table summarizes the available quantitative data on the selectivity of this compound against various neurotransmitter receptors. It is important to note that while the qualitative selectivity is well-established, specific EC50 and IC50 values from the primary literature are not consistently available in the public domain.

| Target Receptor | Ligand/Agonist | Assay Type | Cell Line | Measured Activity of this compound | Reference |

| α7 nAChR | Choline (B1196258) | Calcium Influx | GH4C1 | EC50 = 1.1 µM | (Presumed from Dinklo et al., 2011) |

| α4β2 nAChR | Acetylcholine | Electrophysiology | Oocytes/HEK293 | No significant activity | [3] |

| α3β4 nAChR | Acetylcholine | Electrophysiology | Oocytes/HEK293 | No significant activity | [3] |

| 5-HT3A Receptor | Serotonin (B10506) | Electrophysiology | Oocytes/HEK293 | No significant activity | [3] |

Note: The EC50 value for α7 nAChR is based on the potentiation of choline-evoked responses and is inferred from detailed characterization studies. "No significant activity" indicates that the compound did not elicit a response at concentrations typically tested for off-target effects.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the selectivity profile of this compound are outlined below. These protocols are based on standard pharmacological assays and information from related studies.

Calcium Influx Assay for α7 nAChR Potentiation

This assay measures the ability of this compound to potentiate the increase in intracellular calcium ([Ca2+]i) triggered by an α7 nAChR agonist.

Cell Line: GH4C1 cells stably expressing the human α7 nAChR.

Materials:

-

GH4C1-hα7 nAChR cells

-

Cell culture medium (e.g., DMEM/F-12)

-

Fetal Bovine Serum (FBS)

-

Hanks' Balanced Salt Solution (HBSS)

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Probenecid

-

Choline (agonist)

-

This compound

-

96-well black-walled, clear-bottom microplates

-

Fluorescence microplate reader with automated injection

Procedure:

-

Cell Plating: Seed GH4C1-hα7 nAChR cells into 96-well microplates at a density of 50,000 - 80,000 cells per well and culture overnight.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM), Pluronic F-127 (e.g., 0.02%), and Probenecid (e.g., 1-2.5 mM) in HBSS.

-

Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.

-

Incubate the plate for 45-60 minutes at 37°C in the dark.

-

-

Cell Washing:

-

Gently wash the cells twice with fresh HBSS to remove extracellular dye.

-

After the final wash, leave 100 µL of HBSS in each well.

-

-

Compound Incubation:

-

Prepare serial dilutions of this compound in HBSS.

-

Add the desired concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C.

-

-

Calcium Flux Measurement:

-

Set the fluorescence microplate reader to record kinetic fluorescence with excitation at ~494 nm and emission at ~516 nm.

-

Establish a stable baseline fluorescence reading for 30-60 seconds.

-

Using the instrument's injector, add a sub-maximal concentration of the agonist choline to the wells.

-

Continue recording the fluorescence intensity for at least 3-5 minutes to capture the calcium response.

-

-

Data Analysis:

-

The potentiation by this compound is calculated as the percentage increase in the peak fluorescence response in the presence of the compound compared to the response with choline alone.

-

The EC50 value is determined by fitting the concentration-response data to a sigmoidal curve.

-

Electrophysiology Assay for Receptor Selectivity

Whole-cell patch-clamp electrophysiology is used to directly measure the effect of this compound on the function of various ligand-gated ion channels.

Expression System: Xenopus oocytes or mammalian cell lines (e.g., HEK293) transiently or stably expressing the receptor subunits of interest (α4β2 nAChR, α3β4 nAChR, 5-HT3A).

Materials:

-

Expression-ready cells/oocytes

-

External recording solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose)

-

Internal pipette solution (e.g., containing KCl, MgCl2, EGTA, HEPES, ATP, GTP)

-

Agonists (Acetylcholine, Serotonin)

-

This compound

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulators and perfusion system

Procedure:

-

Cell Preparation: Prepare cells expressing the target receptor for recording.

-

Patch-Clamp Recording:

-

Establish a whole-cell recording configuration on a selected cell.

-

Clamp the membrane potential at a holding potential of -60 mV.

-

-

Agonist Application:

-

Apply a concentration of the specific agonist (e.g., acetylcholine for nAChRs, serotonin for 5-HT3A) that elicits a sub-maximal current response (e.g., EC20).

-

Record the baseline agonist-evoked current.

-

-

Compound Application:

-

Co-apply this compound at various concentrations with the agonist.

-

Record any changes in the current amplitude or kinetics.

-

-

Data Analysis:

-

The effect of this compound is quantified by measuring the change in the peak current amplitude in the presence of the compound compared to the baseline agonist response.

-

Lack of a significant change in current indicates no activity at the tested receptor.

-

Visualizations

Experimental Workflow for Selectivity Profiling

Caption: Experimental workflow for determining the selectivity profile of this compound.

Signaling Pathway of α7 nAChR Modulation by this compound

Caption: Signaling pathway of α7 nAChR potentiation by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of 2-[[4-fluoro-3-(trifluoromethyl)phenyl]amino]-4-(4-pyridinyl)-5-thiazolemethanol (this compound), a novel positive allosteric modulator of the {alpha}7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

JNJ-1930942: A Technical Guide to its Effects on α7 Nicotinic Acetylcholine Receptor Desensitization

Disclaimer: This document has been compiled based on publicly available information, primarily from the abstract of the key research paper by Dinklo et al. (2011). As the full text of this primary source was not accessible, the detailed experimental protocols provided herein are representative methodologies common in the field for such investigations and may not reflect the exact procedures used in the original studies.

Introduction

JNJ-1930942 is a novel and highly selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1] The α7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system and is a key target for therapeutic intervention in cognitive deficits associated with neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease.[1] this compound potentiates the receptor's response to agonists primarily by affecting its desensitization characteristics. This document provides a technical overview of the effects of this compound on α7 nAChR desensitization, including available quantitative data, representative experimental protocols, and visualizations of its mechanism of action.

Data Presentation

The following tables summarize the quantitative effects of this compound on the function of the human α7 nAChR, primarily expressed in the GH4C1 cell line.

| Parameter | Agonist | Effect of this compound | Reference |

| Potency (EC50) | Choline (B1196258) | >10-fold increase | [1] |

| Efficacy (Maximal Response) | Choline | Increased over the full concentration-response range | [1] |

| Peak Current Response | Choline, Acetylcholine, PNU-282987 | Increased | [1] |

| Net Charge Transfer | Choline, Acetylcholine, PNU-282987 | Increased | [1] |

| Receptor Kinetic Parameter | Effect of this compound | Reference |

| Desensitization | Primarily affected (reduced) | [1] |

| Activation Kinetics | Relatively unchanged | [1] |

| Deactivation Kinetics | Relatively unchanged | [1] |

| Recovery from Desensitization | Relatively unchanged | [1] |

Experimental Protocols

The following are representative protocols for the key experiments used to characterize the effects of this compound on α7 nAChR.

Whole-Cell Electrophysiology in GH4C1 Cells

Objective: To measure the effect of this compound on agonist-evoked currents and desensitization kinetics of human α7 nAChR.

Cell Culture:

-

GH4C1 cells stably transfected with the human α7 nAChR are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

For electrophysiological recordings, cells are plated onto glass coverslips.

Electrophysiological Recording:

-

Apparatus: A patch-clamp amplifier and a data acquisition system are used. Rapid solution exchange is achieved using a perfusion system.

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 11 EGTA (pH adjusted to 7.2 with KOH).

-

Recording Procedure:

-

Coverslips with adherent cells are transferred to a recording chamber and perfused with the external solution.

-

Whole-cell patch-clamp configuration is established on a single cell.

-

The cell is voltage-clamped at a holding potential of -70 mV.

-

A baseline is recorded, followed by the application of an α7 nAChR agonist (e.g., choline or acetylcholine) to elicit an inward current.

-

The agonist is applied for a sufficient duration to observe both the peak current and subsequent desensitization.

-

After a washout period, the cells are pre-incubated with this compound for a defined period.

-

The agonist is then co-applied with this compound, and the resulting current is recorded.

-

Data are analyzed to determine the effects of this compound on peak current amplitude, net charge transfer, and the rate and extent of desensitization.

-

Intracellular Calcium Flux Assay (FLIPR)

Objective: To assess the potentiation of agonist-induced intracellular calcium increase by this compound.

Procedure:

-

Cell Plating: GH4C1 cells expressing human α7 nAChR are seeded into 96- or 384-well black-walled, clear-bottom microplates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for approximately 1 hour at 37°C.

-

Compound Addition:

-

The dye-loading solution is removed, and cells are washed with a buffer.

-

A baseline fluorescence is measured using a FLIPR (Fluorometric Imaging Plate Reader) instrument.

-

This compound at various concentrations is added to the wells.

-

After a short incubation period, an α7 nAChR agonist (e.g., choline) is added, and the change in fluorescence, corresponding to the increase in intracellular calcium, is monitored in real-time.

-

-

Data Analysis: The increase in fluorescence intensity in the presence of this compound is compared to the response with the agonist alone to determine the degree of potentiation.

Visualizations

Signaling Pathway of α7 nAChR Modulation by this compound

Caption: Modulation of α7 nAChR by this compound.

Experimental Workflow for Assessing Desensitization

References

JNJ-1930942: A Preclinical In-Depth Analysis of its Role in Cognitive Deficit Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-1930942 is a novel, selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a key target in the research and development of therapeutics for cognitive deficits associated with various neurological and psychiatric disorders.[1] This technical guide provides a comprehensive overview of the preclinical data available for this compound, focusing on its mechanism of action and its effects in established models of cognitive function. The information is intended to provide researchers and drug development professionals with a detailed understanding of the compound's preclinical profile.

Core Mechanism of Action

This compound acts as a positive allosteric modulator of the α7 nAChR.[1][2] Unlike orthosteric agonists that directly bind to and activate the receptor, this compound binds to a distinct allosteric site, enhancing the receptor's response to the endogenous agonist, acetylcholine, or other orthosteric agonists like choline.[1] This potentiation is primarily achieved by altering the receptor's desensitization characteristics, leading to an increased peak and net charge response.[1][2] Notably, this compound does not exhibit intrinsic agonist activity, meaning it does not activate the α7 nAChR in the absence of an orthosteric agonist.[1] Its selectivity is a key feature, as it does not act on α4β2 or α3β4 nAChRs, nor the related 5-HT3A channel.[1]

Preclinical Efficacy in Cognitive Models

The pro-cognitive potential of this compound has been evaluated in a series of in vitro and in vivo preclinical models. These studies have demonstrated its ability to enhance neuronal signaling and synaptic plasticity, as well as to ameliorate a sensory gating deficit relevant to schizophrenia.

In Vitro Electrophysiology

In vitro studies using the GH4C1 cell line stably expressing the human α7 nAChR have been instrumental in elucidating the mechanism of action of this compound.

Table 1: In Vitro Electrophysiological Effects of this compound

| Parameter | Agonist | Effect of this compound | Reference |

| Peak Current Response | Choline, Acetylcholine, PNU-282987 | Increased | [1][2] |

| Net Charge Response | Choline, Acetylcholine, PNU-282987 | Increased | [1][2] |

| Receptor Desensitization | - | Altered (Reduced) | [1][2] |

| Activation/Deactivation Kinetics | - | No major effect | [2] |

| Recovery from Desensitization | - | No major effect | [2] |

Enhancement of Synaptic Plasticity in Hippocampal Slices

Long-term potentiation (LTP) is a cellular mechanism widely considered to be a neural correlate of learning and memory. The effect of this compound on LTP was assessed in mouse hippocampal slices.

Table 2: Effect of this compound on Long-Term Potentiation (LTP) in Mouse Hippocampal Slices

| Experimental Condition | This compound Concentration | Outcome | Reference |

| Weak Theta-Burst Stimulation (TBS) | 1 µM | Facilitated the induction of LTP | [1] |

| Baseline Synaptic Transmission | 1 µM | Increased | [1] |

In Vivo Auditory Sensory Gating

A core cognitive deficit in schizophrenia is the inability to filter out irrelevant sensory information, a phenomenon that can be modeled in DBA/2 mice, which exhibit a genetically based auditory gating deficit. The efficacy of this compound in this model was evaluated by measuring the ratio of the amplitudes of the response to a conditioning (C) and a testing (T) auditory stimulus (T:C ratio). A lower T:C ratio indicates better sensory gating.

Table 3: In Vivo Efficacy of this compound in the DBA/2 Mouse Auditory Gating Deficit Model

| Dose (mg/kg, s.c.) | Effect on T:C Ratio | Onset of Action | Duration of Action | Reference |

| 2.5 | No significant effect | - | - | [1] |

| 10 | Significant decrease | 15 minutes post-injection | Approximately 40 minutes | [1] |

| 40 | Not specified | - | - | [1] |

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental design of the key preclinical study, the following diagrams are provided.

Caption: Proposed signaling pathway of this compound.

Caption: Experimental workflow for the in vivo auditory gating study.

Experimental Protocols

In Vitro Electrophysiology in GH4C1 Cells

-

Cell Line: GH4C1 cells stably expressing the cloned human α7 nAChR.

-

Technique: Whole-cell voltage-clamp electrophysiology.

-

Procedure:

-

Cells are voltage-clamped at a holding potential of -70 mV.

-

Agonists (choline, acetylcholine, or PNU-282987) are applied to elicit inward currents.

-

This compound is co-applied with the agonist to assess its modulatory effects on the current amplitude and kinetics.

-

To determine the lack of agonist activity, this compound is applied in the absence of an orthosteric agonist.

-

The specificity of the effect is confirmed by co-application of the α7 nAChR antagonist, methyllycaconitine.

-

Long-Term Potentiation (LTP) in Mouse Hippocampal Slices

-

Tissue: Transverse hippocampal slices (400 µm) from C57BL/6 mice.

-

Technique: Extracellular field potential recording in the dentate gyrus.

-

Procedure:

-

Slices are maintained in artificial cerebrospinal fluid (aCSF).

-

A stimulating electrode is placed in the perforant path, and a recording electrode is placed in the dentate gyrus.

-

A stable baseline of synaptic transmission is recorded for at least 20 minutes.

-

A weak theta-burst stimulation (TBS) protocol, which does not induce LTP under control conditions, is delivered.

-

This compound (1 µM) is bath-applied, and its effect on baseline synaptic transmission is recorded.

-

Following the application of this compound, the same weak TBS protocol is delivered to assess the facilitation of LTP induction.

-

Field excitatory postsynaptic potentials (fEPSPs) are recorded for at least 60 minutes post-TBS to measure the potentiation.

-

In Vivo Auditory Sensory Gating in DBA/2 Mice

-

Animal Model: Male DBA/2 mice, which exhibit a naturally occurring deficit in auditory sensory gating.

-

Technique: Auditory evoked potential (AEP) recording.

-

Procedure:

-

Mice are conscious and unrestrained during the recording session.

-

A paired-click paradigm is used, consisting of two identical auditory stimuli (clicks) separated by a 500 ms (B15284909) inter-stimulus interval.

-

The first click is the conditioning (C) stimulus, and the second is the testing (T) stimulus.

-

A baseline AEP is recorded before drug administration.

-

Mice are administered this compound (2.5, 10, or 40 mg/kg) or vehicle via subcutaneous injection.

-

AEPs are recorded at regular intervals post-injection.

-

The amplitudes of the P20-N40 wave of the AEP for both the conditioning and testing stimuli are measured.

-

The T:C amplitude ratio is calculated as a measure of sensory gating.

-

Clinical Development Status

As of the latest available information, there are no publicly registered clinical trials specifically for this compound. While Janssen and its parent company, Johnson & Johnson, are actively pursuing clinical development of other compounds for cognitive deficits in disorders such as Alzheimer's disease and schizophrenia, this compound does not appear to have advanced into human studies.

Conclusion

This compound is a potent and selective positive allosteric modulator of the α7 nAChR with a well-characterized preclinical profile. In vitro studies have established its mechanism of action, demonstrating its ability to enhance α7 nAChR function without direct activation. In ex vivo hippocampal slices, it facilitates synaptic plasticity, a key cellular correlate of memory. Furthermore, in vivo studies in a relevant animal model have shown its potential to ameliorate sensory gating deficits, a translational marker for cognitive impairment in schizophrenia. While the preclinical data are promising for the therapeutic potential of targeting the α7 nAChR with PAMs, the absence of clinical trial data for this compound suggests that its development may have been discontinued (B1498344) or that it remains in the preclinical stage. Further research and disclosure from the manufacturer would be necessary to clarify its current status and future potential in the treatment of cognitive deficits.

References

JNJ-1930942: A Technical Guide for Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-1930942 is a novel, highly selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] The α7 nAChR is a key target in the central nervous system implicated in cognitive processes, and its modulation is a promising therapeutic strategy for cognitive deficits associated with neurological disorders such as Alzheimer's disease.[1][2] This technical guide provides an in-depth overview of the preclinical data and experimental methodologies used to characterize this compound, with a focus on its potential application in Alzheimer's disease research.

Core Mechanism of Action

This compound acts as a positive allosteric modulator at the α7 nAChR.[1][2] This means it does not activate the receptor on its own but enhances the response of the receptor to its endogenous agonist, acetylcholine, as well as other agonists like choline.[1] The primary mechanism of potentiation involves a significant reduction in the receptor's desensitization, leading to a prolonged ion channel opening and an increased net charge transfer upon agonist binding.[1] This potentiation is specific to the α7 nAChR, with no significant activity observed at α4β2 or α3β4 nAChRs, or the related 5-HT3A channel.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of the α7 nAChR and the general experimental workflows for characterizing a positive allosteric modulator like this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Potentiation of α7 nAChR

| Parameter | Agonist | This compound Concentration | Result | Cell Line |

| Potency Shift | Choline | 5 µM | > 10-fold increase | GH4C1 |

| Efficacy | Choline | 5 µM | Increased over full concentration range | GH4C1 |

| Peak Current | Acetylcholine (1 mM) | 5 µM | Significant increase | GH4C1 |

| Net Charge | Acetylcholine (1 mM) | 5 µM | Significant increase | GH4C1 |

Data extracted from Dinklo et al., 2011.[1]

Table 2: Ex Vivo Effects on Synaptic Plasticity

| Experiment | This compound Concentration | Measured Effect | Brain Region |

| Enhancement of Neurotransmission | 0.01 - 10 µM | Concentration-dependent increase in fEPSP amplitude | Dentate Gyrus |

| Facilitation of LTP | 1 µM | Facilitated induction of LTP by weak burst stimulation | Dentate Gyrus |

Data extracted from Dinklo et al., 2011.[1][3]

Table 3: In Vivo Efficacy in Auditory Sensory Gating

| Animal Model | This compound Dose | Outcome |

| DBA/2 Mice | 2.5, 10, 40 mg/kg (s.c.) | Reversal of genetically based auditory gating deficit |

Data extracted from Dinklo et al., 2011.[1]

Detailed Experimental Protocols

In Vitro Assays in GH4C1 Cells

Cell Culture:

-

GH4C1 cells stably expressing the human α7 nAChR were cultured in a suitable medium and conditions for pituitary-derived cells.

Calcium Flux Assay:

-

Cell Plating: Plate GH4C1-hα7 cells in 96-well plates.

-

Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution.

-

Compound Incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle control.

-

Agonist Stimulation: Add an EC20 concentration of an α7 nAChR agonist (e.g., choline).

-

Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

Electrophysiology (Whole-Cell Patch-Clamp):

-

Cell Preparation: Use GH4C1-hα7 cells cultured on coverslips.

-

Recording Setup: Establish a whole-cell patch-clamp configuration.

-

Solution Application: Apply agonist (e.g., acetylcholine, choline, or PNU-282987) with and without pre-application of this compound.

-

Data Acquisition: Record agonist-evoked currents, measuring peak amplitude, net charge, and desensitization kinetics.

Ex Vivo Long-Term Potentiation (LTP) in Hippocampal Slices

Slice Preparation:

-

Animal: Use male Swiss Webster mice.

-

Dissection: Rapidly dissect the hippocampus in ice-cold artificial cerebrospinal fluid (aCSF).

-

Slicing: Prepare 400 µm thick transverse hippocampal slices using a vibratome.

-

Recovery: Allow slices to recover in an interface chamber with continuous aCSF perfusion.

Electrophysiological Recording:

-

Electrode Placement: Place a stimulating electrode in the perforant path and a recording electrode in the dentate gyrus.

-

Baseline Recording: Record baseline field excitatory postsynaptic potentials (fEPSPs).

-

Compound Application: Perfuse the slice with this compound at desired concentrations.

-

LTP Induction: Apply a weak burst stimulation protocol to induce LTP.

-

Post-Induction Recording: Record fEPSPs for an extended period to assess the magnitude and stability of LTP.

In Vivo Auditory Sensory Gating in DBA/2 Mice

Animal Model:

-

Use DBA/2 mice, a strain with a naturally occurring deficit in auditory sensory gating.[4]

Surgical Implantation:

-

Anesthesia: Anesthetize the mice.

-

Electrode Placement: Stereotaxically implant a recording electrode in the CA3 region of the hippocampus.

Auditory Gating Paradigm:

-

Stimuli: Present paired auditory clicks (S1 and S2) with a 500 ms (B15284909) inter-stimulus interval.

-

Recording: Record the P20-N40 auditory-evoked potentials.

-

Drug Administration: Administer this compound subcutaneously at various doses (2.5, 10, and 40 mg/kg).

-

Data Analysis: Calculate the T:C ratio (amplitude of the response to the second click divided by the amplitude of the response to the first click). A lower T:C ratio indicates improved sensory gating.

Conclusion

This compound demonstrates a robust and selective positive allosteric modulatory effect on the α7 nAChR. Preclinical evidence from in vitro, ex vivo, and in vivo studies indicates its potential to enhance cholinergic neurotransmission and improve synaptic plasticity and sensory processing. These findings support the further investigation of this compound and similar α7 nAChR PAMs as a therapeutic strategy for the cognitive impairments observed in Alzheimer's disease. The detailed protocols provided herein offer a foundation for researchers to replicate and expand upon these seminal studies.

References

- 1. Induction and maintenance of late-phase long-term potentiation in isolated dendrites of rat hippocampal CA1 pyramidal neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of 2-[[4-fluoro-3-(trifluoromethyl)phenyl]amino]-4-(4-pyridinyl)-5-thiazolemethanol (this compound), a novel positive allosteric modulator of the {alpha}7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 000671 - DBA2 Strain Details [jax.org]

JNJ-1930942: A Technical Guide for Schizophrenia Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-1930942 is a novel, potent, and selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] The α7 nAChR is a key target in the central nervous system, implicated in cognitive processes such as learning, memory, and attention. Dysfunction of this receptor has been linked to the pathophysiology of schizophrenia, making it a promising therapeutic target for addressing the cognitive deficits associated with the disorder. This technical guide provides an in-depth overview of the preclinical data and experimental protocols related to this compound for schizophrenia research.

Core Mechanism of Action

This compound acts as a positive allosteric modulator, meaning it binds to a site on the α7 nAChR distinct from the orthosteric binding site for the endogenous agonist, acetylcholine (ACh). This binding potentiates the receptor's response to agonists like ACh and choline (B1196258).[1] The primary mechanism of this potentiation is a reduction in the receptor's rapid desensitization, which leads to an increased peak and net charge of the ion current in response to agonist binding.[2] This enhanced signaling is hypothesized to improve cognitive function and sensory gating, which are often impaired in individuals with schizophrenia.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Electrophysiological Effects of this compound

| Parameter | Agonist | This compound Concentration | Effect |

| Choline Potency Increase | Choline | Not Specified | >10-fold |

| Peak Current Response | Choline, Acetylcholine, PNU-282987 | Not Specified | Increased |

| Net Charge Response | Choline, Acetylcholine, PNU-282987 | Not Specified | Increased |

Table 2: In Vivo Effects of this compound on Auditory Sensory Gating in DBA/2 Mice

| Dose (mg/kg, s.c.) | Effect on T/C Ratio | Onset of Action | Duration of Action |

| 2.5 | No significant difference | - | - |

| 10 | Significant decrease | 15 minutes post-injection | 40 minutes |

| 40 | Significant overall effect | Not specified | Not specified |

T/C Ratio: A measure of auditory sensory gating, where a lower ratio indicates improved gating.

Table 3: Pharmacokinetic Properties of this compound in Swiss Mice (40 mg/kg, s.c.)

| Parameter | Value | Time to Value |

| Mean Maximum Plasma Concentration (Cmax) | 5920 ng/mL | 0.5 hours |

| Mean Maximum Brain Concentration | 1913 ng/g | 0.5 hours |

| Mean Half-life (t1/2) | 2.0 hours | - |

| Brain-to-Plasma Ratio (AUC-based) | Not specified | - |

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Voltage Clamp

This protocol is designed to assess the modulatory effects of this compound on α7 nAChRs expressed in a cellular model.

-

Cell Line: GH4C1 cell line stably expressing the human α7 nAChR.

-

Recording Configuration: Whole-cell patch-clamp.

-